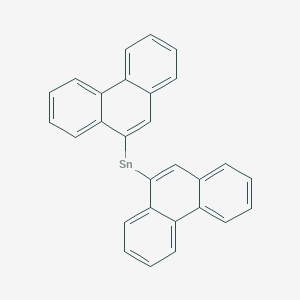
1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties. This compound features a phosphanyl group attached to a butanone backbone, making it a valuable ligand in coordination chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one typically involves the reaction of diphenylphosphine with a suitable precursor. One common method is the reaction of diphenylphosphine with 3,3-dimethylbutan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphanyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can convert the phosphanyl group to phosphine, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanyl derivatives.
科学的研究の応用
1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalysis and material science.
Biology: The compound’s derivatives are studied for their potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is employed in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which 1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one exerts its effects is primarily through its role as a ligand. The phosphanyl group can coordinate with metal centers, influencing the electronic and steric properties of the resulting complexes. This coordination can activate or stabilize certain reaction intermediates, thereby enhancing the efficiency of catalytic processes.
類似化合物との比較
Diphenylphosphine: An organophosphorus compound with similar reactivity but lacking the butanone backbone.
1,1’-Bis(diphenylphosphino)ferrocene: A bidentate ligand with a ferrocene backbone, widely used in catalysis.
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand with a different backbone structure.
Uniqueness: 1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in forming specific metal complexes that are not easily achievable with other ligands.
特性
CAS番号 |
91222-65-0 |
|---|---|
分子式 |
C18H21OP |
分子量 |
284.3 g/mol |
IUPAC名 |
1-diphenylphosphanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C18H21OP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChIキー |
PXCARLKZWYZUIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


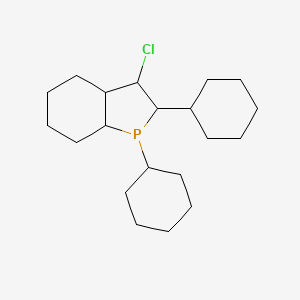
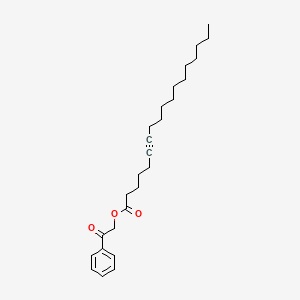
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
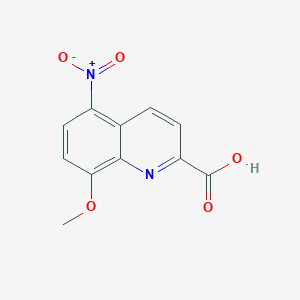
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)
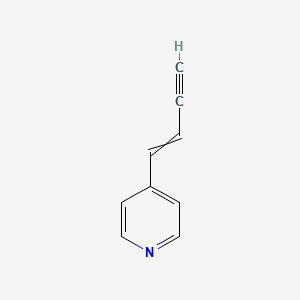

![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)
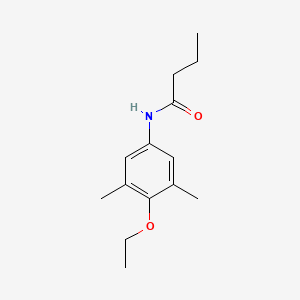
![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)
